Product packaging for n-Propylhydrazinecarbothioamide(Cat. No.:CAS No. 13431-35-1)

n-Propylhydrazinecarbothioamide

Cat. No.: B078589
CAS No.: 13431-35-1
M. Wt: 133.22 g/mol
InChI Key: PVGJRYABTLKMHO-UHFFFAOYSA-N
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Description

n-Propylhydrazinecarbothioamide is a versatile organic intermediate of significant interest in medicinal chemistry, organic synthesis, and materials science. This compound serves as a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, most notably as a ligand for constructing coordination complexes and as a building block for bioactive molecules. Key Research Applications & Scientific Value: Antimicrobial Agent Development: Thiosemicarbazide derivatives demonstrate notable biological activities. Research shows that compounds featuring the n-propyl group, such as this compound derivatives, exhibit significant antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa . Catalyst Synthesis: This compound is a valuable precursor for synthesizing novel catalysts. It can be functionalized into Schiff base ligands to stabilize copper and other metal complexes on nano-supports like boehmite, creating highly efficient, reusable, and selective nanocatalysts for organic transformations, including the synthesis of tetrazole derivatives . Enzyme Inhibition Studies: Hydrazinecarbothioamide derivatives are investigated as potent inhibitors for various enzymes. Related compounds have shown excellent urease inhibition potential, which is relevant for developing treatments for infections caused by urease-producing bacteria . Other derivatives have been studied as effective tyrosinase inhibitors . Synthesis of Heterocyclic Scaffolds: It is a fundamental building block for preparing pharmacologically important heterocycles, including 1,3,4-thiadiazoles, 4-thiazolidinones, and 1,2,4-triazole-3-thiones . These scaffolds are present in compounds with a broad spectrum of biological activities. Mechanism of Action & Properties: The biological activity of its derivatives is often attributed to their ability to chelate metal ions, disrupting metal-dependent enzymatic processes in microorganisms or cancer cells . The n-propyl chain contributes to the molecule's overall lipophilicity, which can influence its absorption, bioavailability, and interaction with biological targets . Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N3S B078589 n-Propylhydrazinecarbothioamide CAS No. 13431-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-propylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3S/c1-2-3-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGJRYABTLKMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158638
Record name Hydrazinecarbothioamide, N-propyl-
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Molecular Weight

133.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13431-35-1
Record name N-Propylhydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13431-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarbothioamide, N-propyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarbothioamide, N-propyl-
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Synthetic Methodologies and Reaction Pathways of N Propylhydrazinecarbothioamide

Established Synthetic Routes to n-Propylhydrazinecarbothioamide and its Precursors

The formation of this compound and related thiosemicarbazides primarily relies on the reaction between a hydrazine (B178648) derivative and a source of the thiocarbonyl group.

Condensation Reactions in Thiosemicarbazide (B42300) Synthesis

A general and widely utilized method for synthesizing thiosemicarbazides involves the condensation of isothiocyanates with carboxylic acid hydrazides. scispace.comresearchgate.net This reaction typically occurs in a solvent like ethanol (B145695) under reflux conditions. scispace.com For the specific synthesis of this compound, n-propyl isothiocyanate would be reacted with hydrazine hydrate (B1144303).

Another common approach is the reaction of aldehydes or ketones with thiosemicarbazide to form thiosemicarbazones. researchgate.netnih.gov While this produces a derivative, the initial thiosemicarbazide precursor is often synthesized by reacting thiosemicarbazide with various aldehydes or ketones. nih.gov A straightforward synthesis involves the condensation of an appropriate aldehyde or ketone with a substituted thiosemicarbazide. For instance, various steroidal thiosemicarbazone derivatives have been synthesized through the condensation of steroidal ketones and substituted thiosemicarbazides. nih.gov

The reaction conditions for these condensation reactions can vary. For example, the synthesis of some thiosemicarbazide derivatives is carried out by stirring a solution of substituted thiosemicarbazide and an aldehyde in methanol (B129727) at room temperature for 24 hours. nih.gov In other cases, the reaction is performed in the presence of a catalytic amount of acid, such as acetic acid or hydrochloric acid, and may involve heating under reflux. juniv.edutaylorandfrancis.comnih.gov

Table 1: Examples of Condensation Reactions for Thiosemicarbazide Synthesis
ReactantsProductConditionsReference
Isothiocyanate and Carboxylic acid hydrazidesThiosemicarbazide derivativesEthanol, reflux scispace.com
Steroidal ketones and Substituted thiosemicarbazidesSteroidal thiosemicarbazone derivativesSolvent-free, microwave irradiation nih.gov
Substituted thiosemicarbazide and AldehydesThiosemicarbazide derivativesMethanol, room temperature nih.gov
4-Aryl substituted thiosemicarbazide and 3,4-bis(alkyloxy)benzaldehydesThiosemicarbazonesEthanol, conc. HCl juniv.edu
Thiosemicarbazide and Aldehydes/KetonesThiosemicarbazonesMethanol, catalytic formic acid, reflux cdnsciencepub.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing thiosemicarbazides and their derivatives. scispace.comnih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. scispace.comnih.gov

The synthesis of thiosemicarbazide derivatives can be achieved by coupling isothiocyanates and carboxylic acid hydrazides in a small amount of a polar solvent, such as ethanol, under microwave irradiation. scispace.com The reaction proceeds quickly, typically within 2-4 minutes, resulting in high yields of the desired products. scispace.com Similarly, steroidal thiosemicarbazones have been synthesized in high yields (84-96%) using microwave irradiation under solvent-free conditions, a significant improvement over the 46-62% yields obtained through conventional methods. nih.gov This approach is considered environmentally friendly due to the absence of a solvent and reduced energy consumption. researchgate.net

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions offer an efficient and atom-economical approach to synthesizing complex molecules like thiosemicarbazide derivatives from simple starting materials in a single synthetic operation. These strategies are advantageous as they avoid the isolation and purification of intermediates, saving time and resources.

For instance, a one-pot, three-component reaction has been developed for the synthesis of thiazolidinone derivatives from benzaldehyde, thiosemicarbazide, and maleic anhydride (B1165640) using a heterogeneous catalyst under microwave irradiation. nih.gov Another example is the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives from a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE), which proceeds through three steps without the need for toxic additives. encyclopedia.pubnih.gov Furthermore, a novel one-pot procedure for the synthesis of N-(phenylimino)indazole-1-carbothioamides has been reported via a three-component condensation of aldehydes, dithizone, and dimedone under solvent-free conditions. rsc.org The synthesis of semicarbazone, thiosemicarbazone, and hydrazone derivatives of 1-phenyl-3-arylpyrazole-4-carboxaldehyde has also been achieved in a one-pot procedure from acetophenone (B1666503) phenylhydrazones using the Vilsmeier-Haack reagent. researchgate.net

Cyclization Pathways of Hydrazinecarbothioamides to Heterocyclic Systems

Hydrazinecarbothioamides, including this compound, are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netwikipedia.org The presence of multiple nucleophilic centers and the thione group allows for cyclization reactions with various electrophilic reagents to form rings of different sizes and heteroatom compositions.

Thiosemicarbazides can be cyclized to form important heterocyclic systems such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. scispace.com For example, the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like polyphosphate ester can lead to the formation of 2-amino-1,3,4-thiadiazoles. encyclopedia.pubnih.gov The cyclization of thiosemicarbazones, derived from thiosemicarbazides, can also lead to the formation of thiazolidin-4-ones and other heterocyclic structures. chemmethod.com Additionally, oxidative cyclization of thiosemicarbazides in the presence of metal ions like Cu(II) can yield 1,2,4-thiadiazole (B1232254) or 1,3,4-thiadiazolium salts. nih.gov The specific heterocyclic system formed often depends on the nature of the substituents on the thiosemicarbazide and the reaction conditions employed. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through a series of elementary reaction steps that are characteristic of nucleophilic addition and condensation reactions.

Analysis of Elementary Reactions (Proton Transfer, Nucleophilic Attack, Dissociation, Rearrangements)

The synthesis of thiosemicarbazides from isothiocyanates and hydrazines involves a key nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. researchgate.net This initial attack is often followed by proton transfer steps to neutralize the resulting zwitterionic intermediate, leading to the final thiosemicarbazide product.

In the formation of thiosemicarbazones from thiosemicarbazides and carbonyl compounds, the reaction is initiated by the nucleophilic attack of the primary amino group of the thiosemicarbazide on the carbonyl carbon of the aldehyde or ketone. chemmethod.com This is followed by a dehydration step, which involves proton transfers and the elimination of a water molecule to form the C=N double bond of the thiosemicarbazone. chemmethod.com

Dissociation can play a role in the stability and subsequent reactions of the formed thiosemicarbazide. For instance, in solution, the N-H protons can dissociate, and the molecule can exist in equilibrium with its tautomeric thiol form. researchgate.net This thiol form can then undergo further reactions, such as alkylation on the sulfur atom.

Rearrangements are also observed in the chemistry of thiosemicarbazide derivatives. For example, certain thiazolidine (B150603) derivatives, which can be synthesized from thiosemicarbazides, can undergo rearrangements to form other heterocyclic systems like oxathiane-γ-lactam bicyclic systems. rsc.org

Table 2: Elementary Reactions in Thiosemicarbazide Synthesis
Elementary ReactionDescriptionRole in SynthesisReference
Nucleophilic Attack The lone pair of electrons on a nitrogen atom of the hydrazine attacks the electrophilic carbon of the isothiocyanate or carbonyl group.Initiates the bond-forming process. researchgate.netchemmethod.com
Proton Transfer Protons are transferred between atoms within the reaction intermediate or with the solvent to stabilize charges.Neutralizes intermediates and facilitates subsequent steps. chemmethod.com
Dissociation The breaking of a bond, such as the N-H bond, to form ions or neutral species.Can lead to the formation of reactive tautomers. researchgate.net
Rearrangement The migration of an atom or group from one position to another within a molecule.Can lead to the formation of different, more stable heterocyclic products. rsc.org

Identification of Reaction Intermediates and Transition States

Detailed mechanistic studies are essential to elucidate the transient species that form during the synthesis of this compound. While specific experimental data for this compound is not extensively documented in publicly available literature, analogous reactions suggest the formation of key intermediates. The reaction likely proceeds through a nucleophilic addition of the hydrazine derivative to the thiocarbonyl group.

Computational modeling and spectroscopic analysis are powerful tools for identifying such fleeting structures. For instance, techniques like Density Functional Theory (DFT) can be employed to calculate the energies of potential intermediates and transition states, providing a theoretical roadmap of the reaction pathway. Spectroscopic methods such as in-situ FTIR or NMR could potentially detect the formation and consumption of intermediate species during the reaction.

Table 1: Potential Intermediates and Transition States in the Synthesis of this compound

SpeciesDescriptionMethod of Identification
Initial Reactants n-Propylhydrazine and a thiocarbonyl source (e.g., thiophosgene (B130339) or an isothiocyanate)Standard analytical techniques (NMR, IR, MS)
Zwitterionic Adduct A proposed initial intermediate formed by the nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon.Theoretical calculations (DFT), potentially detectable by cryo-spectroscopy.
Transition State 1 The energy maximum associated with the formation of the initial C-N bond.Computational modeling.
Thiocarbamic Acid Intermediate A potential protonated intermediate species.In-situ spectroscopic analysis (FTIR, NMR).
Transition State 2 The energy barrier for the final elimination step to form the stable carbothioamide.Computational modeling.
Final Product This compoundIsolation and characterization (NMR, IR, MS, Elemental Analysis).

This table is illustrative and based on general principles of similar chemical reactions. Specific experimental validation for this compound is required.

Influence of Catalysis on Reaction Kinetics and Selectivity

The use of catalysts can significantly enhance the rate and selectivity of the synthesis of this compound. Catalysts can function by lowering the activation energy of the reaction, thereby allowing it to proceed more efficiently under milder conditions.

Both acid and base catalysis can be envisioned for this transformation. An acid catalyst could activate the thiocarbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. Conversely, a base catalyst could deprotonate the hydrazine, increasing its nucleophilicity. The choice of catalyst would depend on the specific reactants and desired reaction outcomes.

Table 2: Potential Catalytic Systems for this compound Synthesis

Catalyst TypeExample CatalystProposed Mechanism of ActionPotential Impact
Acid Catalyst p-Toluenesulfonic acid, Lewis acids (e.g., ZnCl₂)Protonation of the thiocarbonyl group, increasing its electrophilicity.Increased reaction rate.
Base Catalyst Triethylamine, Pyridine (B92270)Deprotonation of the hydrazine, increasing its nucleophilicity.Enhanced reaction rate and potentially improved selectivity by minimizing side reactions.
Phase Transfer Catalyst Tetrabutylammonium bromideFacilitates the reaction between reactants in different phases (e.g., a solid and a liquid).Improved reaction efficiency and yield, especially in heterogeneous reaction mixtures.

The effectiveness of these catalytic systems would need to be experimentally determined for the specific synthesis of this compound.

Principles of Sustainable Synthesis in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for minimizing its environmental impact. This involves a holistic approach to the entire production process, from the choice of starting materials to the final product isolation.

Key considerations for a sustainable synthesis include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of catalysis can be instrumental in achieving this.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Waste Prevention: Designing synthetic pathways that minimize the generation of waste products.

By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally responsible. Future research should focus on developing catalytic systems that operate under mild, solvent-free conditions to further advance the sustainable production of this compound.

Coordination Chemistry of N Propylhydrazinecarbothioamide and Its Metal Complexes

Ligand Design Principles and Coordination Potential of n-Propylhydrazinecarbothioamide

The effectiveness of this compound as a ligand in coordination chemistry is rooted in its molecular structure, which features multiple potential donor sites. This allows for flexible coordination behavior, making it an excellent building block for a wide array of metal complexes.

The coordination versatility of this compound is primarily attributed to the presence of both sulfur (S) and nitrogen (N) atoms, which can act as Lewis bases, donating electron pairs to a central metal ion. youtube.com Thiosemicarbazide-based ligands, including this compound, are known to be excellent chelating agents, binding to metal ions through the sulfur atom and a nitrogen atom from the hydrazine (B178648) moiety. scispace.com This dual-donor capability allows for the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

The sulfur atom is considered a "soft" donor, according to the Hard and Soft Acids and Bases (HSAB) theory, and thus shows a preference for binding with soft or borderline metal ions such as Cu(I), Ag(I), and Pd(II). nih.govmdpi.com Conversely, the nitrogen atoms are "harder" donors, favoring coordination with harder metal ions like Fe(III), Co(II), and Ni(II). nih.govmdpi.com This mixed hard-soft donor character of this compound makes it a versatile ligand capable of coordinating with a broad spectrum of transition metals. researchgate.net The ability of the ligand to exist in tautomeric thione and thiol forms in solution further expands its coordination possibilities. The thione form acts as a neutral ligand, while the deprotonated thiol form behaves as an anionic ligand. scispace.com

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. youtube.com Thiosemicarbazide (B42300) and its derivatives, like this compound, most commonly act as bidentate ligands. nih.govnih.gov They typically coordinate to a metal center through the sulfur atom and the hydrazinic nitrogen atom, forming a stable five-membered chelate ring. nih.govacs.org

However, the coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating groups on the thiosemicarbazide backbone. nih.gov In some instances, these ligands can exhibit monodentate behavior, coordinating solely through the sulfur atom. jocpr.com Furthermore, if additional donor sites are present within the ligand's structure, they can act as tridentate ligands. For example, a thiosemicarbazone derived from a pyridine-2-carboxaldehyde can coordinate in a tridentate fashion through the sulfur, the hydrazinic nitrogen, and the pyridine (B92270) nitrogen. nih.gov The steric bulk of substituents on the thiosemicarbazide can also dictate the coordination mode, influencing whether a four- or five-membered chelate ring is formed. nih.govacs.org

Ligand TypeCommon DenticityTypical Donor AtomsChelate Ring Size
Thiosemicarbazide-basedBidentateSulfur, Hydrazinic Nitrogen5-membered
Thiosemicarbazone (general)BidentateSulfur, Imine Nitrogen5-membered nih.govacs.org
Pyridine-derived ThiosemicarbazoneTridentateSulfur, Hydrazinic N, Pyridine N-

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound and related thiosemicarbazide ligands can be achieved through various established methods, leading to a wide range of coordination compounds with interesting structural features.

The preparation of transition metal complexes generally involves the reaction of a suitable metal salt with the thiosemicarbazide ligand in an appropriate solvent. nih.govnih.govmdpi.com The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent can influence the final product's composition and structure. The stoichiometry of the reactants is also a critical parameter that can be adjusted to obtain complexes with different ligand-to-metal ratios. researchgate.net

For instance, the reaction of a thiosemicarbazide derivative with a metal(II) chloride salt in a 2:1 molar ratio often yields complexes of the type [M(L)₂]Cl₂. jocpr.com The characterization of these newly synthesized complexes is typically carried out using a combination of analytical and spectroscopic techniques, including elemental analysis, mass spectrometry, infrared (IR) spectroscopy, and UV-Visible spectroscopy, to confirm their composition and elucidate the coordination mode of the ligand. researchgate.netjocpr.com

Solution-based synthesis is the most common method for preparing metal complexes of thiosemicarbazides. This typically involves dissolving the ligand and the metal salt in a suitable solvent, such as ethanol (B145695), methanol (B129727), or dioxane, and refluxing the mixture for a specific period. jocpr.commdpi.com The resulting complex often precipitates from the solution upon cooling or after partial removal of the solvent. The pH of the reaction medium can also play a crucial role in the formation of the desired complex. jocpr.com

Solvothermal synthesis, a variation of the hydrothermal method where the solvent is not water, is another powerful technique for preparing coordination compounds. This method involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent. The increased pressure and temperature can facilitate the crystallization of novel phases and structures that may not be accessible through conventional solution methods. While not as commonly reported for simple thiosemicarbazide complexes, it is a viable strategy for producing crystalline coordination polymers and robust metal-organic frameworks.

The formation of anhydrous complexes is often desirable to study the intrinsic coordination properties without the interference of coordinated or lattice water molecules. Strategies to achieve anhydrous complexes include carrying out the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture. The use of anhydrous solvents and metal salts is also a critical prerequisite.

In some cases, coordinated water molecules can be removed by heating the hydrated complex under vacuum. Thermogravimetric analysis (TGA) is a useful technique to determine the temperature at which water is lost, which can guide the experimental conditions for dehydration. nih.gov For example, some copper-thiosemicarbazone complexes show an initial weight loss corresponding to the elimination of water molecules before the decomposition of the organic ligand begins. nih.gov

Synthesis MethodDescriptionKey Parameters
Solution-Based SynthesisReactants are dissolved in a solvent and typically heated.Solvent, Temperature, pH, Stoichiometry
Solvothermal SynthesisReactants are heated in a sealed vessel above the solvent's boiling point.Temperature, Pressure, Solvent
Anhydrous SynthesisSynthesis is carried out in the absence of water.Inert atmosphere, Anhydrous reagents

Coordination Chemistry with Lanthanide Ions

The coordination chemistry of this compound with lanthanide ions is an area of growing interest due to the unique photophysical properties of the resulting complexes. nih.gov Lanthanide ions are typically excited indirectly via a "light-harvesting" organic ligand, or antenna, that absorbs light and transfers the energy to the metal center. nih.gov Thiosemicarbazones, including this compound, are effective ligands for this purpose.

Research has shown that thiosemicarbazone derivatives can form stable complexes with various lanthanide(III) ions, including La(III), Eu(III), and Nd(III). researchgate.net Spectroscopic studies, such as IR, ¹H-NMR, and ¹³C-NMR, have confirmed that coordination often occurs through the thiocarbonyl sulfur atom, the azomethine nitrogen atom, and a carboxylate group if present on the ligand framework. researchgate.net The resulting complexes can exhibit high coordination numbers, typically 8 or 9, which is characteristic of lanthanide ions. researchgate.net

The synthesis of these complexes often involves the reaction of the thiosemicarbazone ligand with a lanthanide salt, such as a chloride or nitrate (B79036), in a suitable solvent like methanol or ethanol. researchgate.netresearchgate.net The stoichiometry of the resulting complexes can vary, with metal-to-ligand ratios of 1:2 or 1:3 being common. researchgate.netresearchgate.net For example, homodinuclear complexes with the general formula [Ln₂L₃(NO₃)₃] have been synthesized, where L is a polydentate hydrazone ligand. researchgate.net In these structures, the lanthanide cations are nine-coordinated by nitrogen and oxygen donor atoms, with some oxygen atoms acting as bridges between the two metal centers. researchgate.net

The flexibility of the thiosemicarbazone ligand allows for the formation of diverse molecular architectures. mdpi.com The specific structure and properties of the lanthanide complex are influenced by factors such as the nature of the substituents on the thiosemicarbazone, the specific lanthanide ion, and the reaction conditions. researchgate.netmdpi.com

Table 1: Examples of Lanthanide Complexes with Thiosemicarbazone Derivatives

Lanthanide IonLigandComplex FormulaCoordination NumberReference
La(III), Eu(III), Nd(III)N(4)-substituted thiosemicarbazones from 2-carboxybenzaldehyde[Ln(L)ₓ]Not Specified researchgate.net
Sm(III), Eu(III), Tb(III), Dy(III), Ho(III), Er(III), Tm(III), Yb(III)2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol[Ln₂L₃(NO₃)₃]9 researchgate.net
La(III), Ce(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III)Thiosemicarbazone from 8-acetyl-4-methylumbelliferone[Ln(HL)₃]Not Specified researchgate.net

Stereochemical Aspects and Geometrical Configurations of Coordination Compounds

Octahedral, Tetrahedral, Square Planar, and Square Pyramidal Geometries

The stereochemistry of metal complexes with this compound and related thiosemicarbazones is diverse, with several common geometries being observed. The specific geometry adopted by a complex is influenced by factors such as the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligands.

Octahedral Geometry: Many transition metal complexes of thiosemicarbazones adopt an octahedral geometry, particularly when the metal ion has a coordination number of six. For instance, mixed-ligand complexes of Cu(II), Ni(II), and Co(II) with a thiosemicarbazone ligand and 1,10-phenanthroline (B135089) have been reported to have octahedral structures based on magnetic and spectral data. nih.gov Similarly, the oxidation of certain square planar nickel(II) thiosemicarbazone complexes with iodine can lead to the formation of octahedral Ni(II) complexes. nih.gov

Tetrahedral Geometry: Tetrahedral geometry is also observed, especially for metal ions that favor a coordination number of four. Some nickel(II) complexes with 1,4-diphenyl substituted S-methylisothiosemicarbazides have been found to exhibit a distorted tetrahedral geometry. nih.gov These complexes consist of a high-spin Ni(II) ion strongly antiferromagnetically coupled to two ligand radicals. nih.gov

Square Planar Geometry: Square planar geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). nih.govrsc.orguwc.ac.za Nickel(II) complexes with certain thiosemicarbazone ligands have been characterized as having a square planar geometry where the ligand coordinates through oxygen, nitrogen, and sulfur atoms. rsc.org In some cases, the nickel(II) ion is diamagnetic and is coordinated to two strongly antiferromagnetically coupled ligand radicals. nih.gov The planarity of the complex can be influenced by the rigidity of the ligand structure. mdpi.com

Square Pyramidal Geometry: Square pyramidal geometry, with a coordination number of five, is also possible. A mononuclear copper(II) complex with a thiosemicarbazone ligand has been reported to adopt a square-pyramidal structure, with the fifth coordination site occupied by an oxygen atom from a nitrate anion and a dimethylformamide molecule. researchgate.net

Table 2: Geometries of Metal Complexes with Thiosemicarbazone Ligands

Metal IonLigand TypeGeometryKey FeaturesReference(s)
Ni(II)Thiosemicarbazone & TriphenylphosphineSquare PlanarDiamagnetic Ni(II) rsc.org
Ni(II)1-phenyl substituted S-methylisothiosemicarbazideSquare PlanarDiamagnetic Ni(II), ligand radicals nih.gov
Ni(II)1,4-diphenyl substituted S-methylisothiosemicarbazideTetrahedralHigh-spin Ni(II), ligand radicals nih.gov
Cu(II), Ni(II), Co(II)Thiosemicarbazone & 1,10-phenanthrolineOctahedralMixed-ligand complex nih.gov
Cu(II)ThiosemicarbazoneSquare PyramidalFive-coordinate Cu(II) researchgate.net

Isomerism in Metal Complexes (e.g., Linkage, Geometric)

Linkage Isomerism: Linkage isomerism is a form of structural isomerism that can occur when a ligand, known as an ambidentate ligand, can coordinate to a metal ion through more than one donor atom. wikipedia.orglibretexts.org The thiosemicarbazone ligand, with its sulfur and nitrogen donor atoms, has the potential to exhibit linkage isomerism.

While this compound itself primarily coordinates through the sulfur and azomethine nitrogen, related thiosemicarbazone complexes have demonstrated this type of isomerism. For example, nickel(II) complexes with acetylacetonate (B107027) bis(thiosemicarbazone) have been shown to exist as two independent isomers in solution. researchgate.net These isomers differ in the chelate ring arrangement, forming either a 5,6,5-membered (symmetric) or a 4,7,5-membered (asymmetric) ring system. researchgate.net In another example, copper complexes with bis(alkylthiocarbamate) ligands, which are related to thiosemicarbazones, can form linkage isomers where the thermodynamic products have two imino nitrogen and two sulfur donors (555 isomers), while the kinetic isomers have one imino and one hydrazino nitrogen donor and two sulfur donors (465 isomers). researchgate.net

Geometric Isomerism: Geometric isomerism (cis-trans isomerism) can arise in square planar and octahedral complexes when there are two or more different types of ligands. For instance, in a square planar complex of the type [MA₂B₂], the A and B ligands can be arranged adjacent to each other (cis) or opposite each other (trans). Similarly, in an octahedral complex of the type [MA₄B₂], the B ligands can be in cis or trans positions. While specific examples for this compound are not detailed in the provided search results, the principles of geometric isomerism apply to its complexes. The trans arrangement of two thiosemicarbazone ligands has been observed in some dimolybdenum complexes. nih.gov

Reactivity and Transformation Mechanisms in Coordination Complexes

Ligand Exchange Dynamics and Kinetics

Ligand exchange reactions involve the replacement of one ligand in a coordination complex with another. libretexts.orgchemguide.co.uk The kinetics and mechanism of these reactions provide insight into the lability and stability of the complexes.

Studies on copper(II) complexes with tridentate salicylaldehyde (B1680747) semicarbazone, a related ligand system, have shown that ligand substitution with a macrocyclic ligand can occur via a biphasic process. inorgchemres.org The reaction kinetics were found to be pseudo-first-order, with a fast initial step dependent on the incoming ligand's concentration, followed by a slower step that was not significantly affected by the incoming ligand's concentration. inorgchemres.org This suggests a mechanism that may involve the initial formation of an intermediate, followed by a rate-determining step.

The rate of ligand substitution can be influenced by several factors, including the steric and electronic properties of both the original and incoming ligands, as well as the nature of the metal center. For example, in a study of palladium(II) and platinum(II) thiosemicarbazone complexes, the presence of an electron-withdrawing bromine substituent on the thiophene (B33073) moiety of the ligand was found to decrease the rate of chloride substitution, thereby reducing the complex's cytotoxicity. uwc.ac.za This was attributed to the decreased electron density at the metal center, causing the chloride ligands to be held more firmly. uwc.ac.za Furthermore, palladium(II) complexes were found to be more cytotoxic than their platinum(II) analogues, which was rationalized by the lower nuclear charge and smaller size of the 4d orbitals in Pd(II) compared to the 5d orbitals in Pt(II), leading to higher rates of ligand substitution. uwc.ac.za

Redox Processes Involving Metal Centers and Ligands

Redox processes are fundamental to the reactivity of many metal complexes of this compound and related thiosemicarbazones. These processes can involve changes in the oxidation state of the central metal ion, the ligand, or both.

The electrochemical behavior of thiosemicarbazone complexes has been investigated using techniques like cyclic voltammetry. rsc.orgnih.gov These studies reveal that the redox properties are significantly influenced by the central metal ion and the nature of substituents on the thiosemicarbazone ligand. rsc.org The cyclic voltammograms of these complexes often show both metal-centered and ligand-centered redox processes. nih.gov

In some cases, the ligand itself can be "non-innocent," meaning it can exist in multiple oxidation states. mdpi.com For instance, some nickel(II) complexes with substituted S-methylisothiosemicarbazides feature monoanionic π-radical forms of the ligand. nih.gov The complexation process itself can involve an intramolecular redox reaction, where the metal ion is reduced and the ligand is oxidized. mdpi.com

The redox activity of these complexes is often linked to their biological activity. For example, the generation of reactive oxygen species (ROS) through redox cycling of copper complexes of thiosemicarbazones is a proposed mechanism for their antitumor activity. nih.gov These complexes can enter cells, interact with intracellular copper ions, and then participate in redox reactions that produce ROS, leading to cellular damage and apoptosis. nih.gov

Furthermore, redox reactions can be induced by external stimuli such as light. Photochemical studies on platinum(IV) halide complexes have shown that photoexcitation can lead to the formation of a Pt(III) intermediate, which can then undergo further reactions, including the reduction of Pt(IV) to Pt(II). rsc.org

Theoretical and Computational Investigations on N Propylhydrazinecarbothioamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. For a molecule like n-Propylhydrazinecarbothioamide, DFT studies would provide invaluable insights into its behavior.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, multiple conformers (different spatial arrangements of the atoms) can exist. A conformational analysis would be performed to identify the various possible conformers and to determine their relative stabilities. The conformer with the lowest energy is the most stable and is typically used for further analysis. This process involves calculating the energy of different rotational isomers to find the global minimum on the potential energy surface.

A representative data table for optimized geometric parameters (bond lengths and bond angles) would be presented here if specific literature on this compound were available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govuq.edu.au The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

A data table containing the calculated HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for this compound would be included in this section if the data were published.

The distribution of electron density within a molecule is not uniform. Some atoms may have a partial positive charge, while others have a partial negative charge. This charge distribution can be quantified using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. It shows regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electron-rich areas, such as the sulfur and nitrogen atoms, and electron-deficient areas.

DFT calculations can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). By comparing the calculated spectra with experimentally obtained spectra, the accuracy of the computational model can be validated. Furthermore, the calculations can aid in the assignment of experimental spectral bands to specific molecular vibrations or electronic transitions.

A table comparing the experimental and calculated vibrational frequencies for this compound would be presented here if such a comparative study existed in the literature.

DFT can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and the energy barriers (activation energies) for different reaction pathways can be calculated. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the most likely reaction products.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions that are often inaccessible through experimental techniques alone. nih.govmdpi.com For a molecule like this compound, MD simulations can be instrumental in exploring its conformational landscape and understanding how it interacts with its environment at an atomic level.

The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov These force fields account for both bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. nih.gov Once the system is set up, typically with the molecule of interest solvated in a box of water molecules to mimic physiological conditions, the simulation proceeds by integrating the equations of motion in small time steps, generating a trajectory of atomic positions and velocities over time. chemscene.com

A key application of MD simulations is conformational sampling. researchgate.net The flexible propyl chain and the rotatable bonds within the hydrazinecarbothioamide moiety of this compound allow it to adopt a multitude of conformations. Standard MD simulations can explore the conformational space accessible on the timescale of the simulation (typically nanoseconds to microseconds). jrespharm.com However, to overcome high energy barriers and sample more extensive conformational changes, enhanced sampling techniques such as replica exchange MD or metadynamics can be employed. jrespharm.com These methods accelerate the exploration of the conformational landscape, increasing the probability of discovering rare but potentially important conformations. jrespharm.com

Furthermore, MD simulations provide a detailed picture of intermolecular interactions. For this compound, this would primarily involve hydrogen bonding between the amine and thioamide groups and surrounding water molecules or other solutes. The simulations can quantify the number and lifetime of these hydrogen bonds, which are crucial for understanding the molecule's solubility and its potential to interact with biological targets. While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and routinely applied to similar small molecules and their complexes. chemscene.com For instance, MD simulations have been effectively used to indicate the stability of complexes involving thiosemicarbazone derivatives and biological macromolecules. chemscene.com

Computational Assessment of Chemical Hardness and Softness

The chemical reactivity of a molecule can be quantitatively described using concepts derived from Density Functional Theory (DFT), a powerful quantum mechanical modeling method. mdpi.comnih.gov Among the most useful reactivity descriptors are chemical hardness (η) and its inverse, chemical softness (S). These global reactivity indices provide insight into the stability and reactivity of a chemical species. mdpi.com

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution or its resistance to deformation of its electron cloud. nih.gov A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard." mdpi.com Hard molecules are generally less reactive and have higher kinetic stability. mdpi.com

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability. nih.gov A "soft" molecule has a small HOMO-LUMO gap, is more polarizable, and is typically more reactive. nih.govmdpi.com The Principle of Maximum Hardness suggests that molecules tend to arrange themselves to be as hard as possible, reflecting a preference for stable electronic configurations. mdpi.com

These parameters are calculated using the energies of the frontier molecular orbitals, HOMO and LUMO, which can be obtained from DFT calculations. The operational definitions are as follows:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) ≈ 2 / (ELUMO - EHOMO)

While specific DFT studies detailing the chemical hardness and softness of this compound are not readily found in the literature, DFT calculations are routinely performed on related thiosemicarbazone and thiosemicarbazide (B42300) derivatives. These studies calculate HOMO and LUMO energies to assess the reactivity and stability of new compounds. researchgate.net For illustrative purposes, a hypothetical data table based on such calculations for this compound is presented below. The values are not from a specific study but represent the type of data generated in such a computational analysis.

ParameterSymbolFormulaHypothetical Value (eV)Significance
HOMO EnergyEHOMO--6.5Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO EnergyELUMO--1.2Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO GapΔEELUMO - EHOMO5.3Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. mdpi.com
Chemical Hardnessη(ELUMO - EHOMO) / 22.65Measures resistance to change in electron distribution. nih.gov
Chemical SoftnessS1 / η0.38Measures the polarizability and reactivity of the molecule. nih.gov

Some basic computational properties for this compound are available from chemical databases.

Compound NameParameterValue
This compoundTopological Polar Surface Area (TPSA)50.08 Ų chemscene.com
LogP (Octanol-Water Partition Coefficient)-0.2658 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Hydrogen Bond Donors3 chemscene.com

Spectroscopic Characterization Techniques for N Propylhydrazinecarbothioamide and Its Complexes

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a fundamental tool for identifying the functional groups within a molecule and observing changes in bonding upon complexation.

FT-IR spectroscopy is instrumental in identifying the key functional groups of n-Propylhydrazinecarbothioamide by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of the free ligand is characterized by several key absorption bands. The N-H stretching vibrations of the hydrazinic (-NH) and terminal amine (-NH₂) groups typically appear in the 3150-3400 cm⁻¹ region cdnsciencepub.comnih.gov. For related amide compounds, these N-H stretching modes can be observed between 3350 cm⁻¹ and 3550 cm⁻¹ .

The thioamide group gives rise to several characteristic bands. The C=S stretching vibration is a crucial marker and can be found over a broad range, with significant contributions noted around 1240 cm⁻¹, 850 cm⁻¹, and 750 cm⁻¹ depending on the molecular structure and vibrational coupling nih.govmdpi.com. The C-N stretching vibrations are typically observed in the 1477-1614 cm⁻¹ range acs.org.

Upon formation of metal complexes, significant shifts in these vibrational frequencies occur, providing evidence for coordination. When this compound acts as a ligand, coordination commonly involves the sulfur atom of the thione group and a nitrogen atom from the hydrazine (B178648) moiety. The coordination through the sulfur atom is indicated by a shift in the C=S vibrational band nih.govnih.gov. For instance, a band at 850 cm⁻¹ attributed to C=S in a free ligand was observed to shift to a higher wavenumber (860-870 cm⁻¹) upon complexation, indicating a change in the C=S bond order and the formation of a metal-sulfur bond nih.gov. Similarly, a shift in the bands associated with the C-N and N-H groups can indicate the involvement of a nitrogen atom in the coordination sphere .

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) - Free LigandChange Upon Complexation
-NH₂ / -NHStretching3150 - 3400Shift indicates nitrogen involvement
C-H (propyl)Stretching2850 - 3000Generally minor shifts
C-NStretching1477 - 1614Shift indicates nitrogen involvement
C=S (Thione)Stretching/Bending~750 - 1250Significant shift confirms sulfur coordination

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of this compound and its complexes nih.gov. It provides a vibrational fingerprint of the molecule, often yielding strong signals for symmetric and non-polar bonds that may be weak in the IR spectrum. The combination of both experimental IR and Raman spectra with theoretical density functional theory (DFT) calculations allows for a comprehensive assignment of vibrational modes nih.govchemrxiv.org. This dual-spectroscopy approach is particularly useful for confirming the coordination mode of the thiosemicarbazone moiety to a metal center, as it helps to resolve complex spectral regions where multiple vibrational modes may overlap nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei.

¹H NMR spectroscopy provides precise information about the different proton environments in this compound. The spectrum can be divided into signals from the hydrazinecarbothioamide core and the n-propyl chain. The protons attached to nitrogen atoms (-NH and -NH₂) are typically observed as broad singlets at lower fields. In related thiosemicarbazide (B42300) and thiosemicarbazone structures, these N-H proton signals can appear in the range of 8.1 to 11.7 ppm nih.govnih.gov. The chemical shifts of these protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding msu.edu.

The n-propyl group gives rise to three distinct signals:

A triplet around 0.9 ppm, corresponding to the terminal methyl (-CH₃) group, coupled to the adjacent methylene protons.

A multiplet (typically a sextet) in the 1.3-1.7 ppm range for the central methylene (-CH₂-) group, coupled to the protons of the two adjacent groups orgchemboulder.com.

A triplet shifted downfield, expected in the 2.5-3.5 ppm range, for the methylene group directly attached to a nitrogen atom (-N-CH₂-).

Upon complexation with a metal, the chemical shifts of protons near the coordination site are affected. For example, the signal for the -NH proton of the thioamide group may shift upfield upon complexation, indicating a change in its electronic environment nih.gov.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
-NH / -NH₂8.0 - 12.0Broad SingletPosition is solvent and concentration dependent
-N-CH₂-CH₂-CH₃2.5 - 3.5TripletDeshielded by adjacent nitrogen atom
-CH₂-CH₂-CH₃1.3 - 1.7SextetStandard aliphatic range
-CH₂-CH₂-CH₃~0.9TripletTypical terminal methyl group

¹³C NMR spectroscopy is used to analyze the carbon framework of this compound. A key diagnostic signal in the spectrum is that of the thione carbon (C=S). This carbon is significantly deshielded and typically resonates far downfield, with chemical shifts reported in the range of 175-179 ppm for similar thiosemicarbazone structures nih.govnih.govjournalijar.com.

The carbons of the n-propyl group can be assigned based on their expected chemical shifts:

The terminal methyl (-CH₃) carbon appears at the highest field, typically around 11-14 ppm.

The central methylene (-CH₂-) carbon is found in the 20-25 ppm range.

The methylene carbon bonded to the nitrogen (-N-CH₂-) is deshielded and appears further downfield, generally in the 40-50 ppm region rsc.org.

Changes in the ¹³C NMR spectrum upon complexation provide further insight into the ligand's binding mode. A shift in the resonance of the C=S carbon is indicative of coordination through the sulfur atom, as the metal-ligand interaction alters the electronic density around this carbon researchgate.net.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=S (Thione)175 - 179
-N-CH₂-CH₂-CH₃40 - 50
-CH₂-CH₂-CH₃20 - 25
-CH₂-CH₂-CH₃11 - 14

While ¹H and ¹³C NMR provide foundational structural data, advanced two-dimensional NMR techniques can offer deeper insights into the connectivity and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would confirm the connectivity within the n-propyl chain. Cross-peaks would be observed between the signals of adjacent methylene and methyl groups, allowing for unambiguous assignment of the proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal the preferred conformation of the molecule by showing correlations between, for example, the N-H protons and the protons of the propyl chain.

¹⁵N NMR Spectroscopy: Although less sensitive due to the low natural abundance of the ¹⁵N isotope, this technique directly probes the nitrogen atoms huji.ac.il. The this compound molecule contains three chemically distinct nitrogen atoms, which would give rise to three separate signals in the ¹⁵N NMR spectrum. Upon complexation, the nitrogen atom involved in coordination would experience a significant change in its electronic environment, resulting in a large coordination shift (Δδ¹⁵N) in its resonance nih.gov. This provides definitive evidence of which nitrogen atom is participating in the metal-ligand bond nih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provides structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion which is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and can be used for identification. chemguide.co.ukyoutube.com The most abundant fragment creates the tallest peak, known as the base peak. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is first vaporized and passed through a chromatographic column (GC), which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer (MS), where it is ionized and fragmented, yielding a mass spectrum that confirms its identity.

The primary applications of GC-MS for this compound include:

Purity Assessment: The gas chromatogram will show a single peak for a pure sample, with the retention time being a characteristic of the compound under the specific chromatographic conditions. The presence of additional peaks would indicate impurities.

Identity Confirmation: The mass spectrum corresponding to the main chromatographic peak will show the molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₄H₁₁N₃S). The observed fragmentation pattern, resulting from the cleavage of weaker bonds, provides definitive structural confirmation. Common fragments would be expected from the loss of propyl, thioamide, or hydrazine moieties. youtube.com

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

m/z ValueProposed Fragment IonPossible Neutral Loss
133[C₄H₁₁N₃S]⁺Molecular Ion
90[CH₄N₃S]⁺Propyl radical (C₃H₇)
74[CH₄N₃]⁺Thioformyl radical (CHS)
59[CH₅N₂]⁺Thioketene (H₂C=C=S)
43[C₃H₇]⁺Hydrazinecarbothioamide radical

For non-volatile and thermally labile substances, such as metal complexes of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice. researchgate.net ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for studying intact non-covalent complexes. nih.gov

When analyzing a metal complex, such as one formed between a divalent metal ion (M²⁺) and two molecules of this compound (L), ESI-MS can detect the intact complex ion, for example, [ML₂]²⁺ or related species. This allows for the direct confirmation of the complex's stoichiometry and molecular weight. The technique is sensitive enough to detect various species that may exist in solution. researchgate.net

Electronic Spectroscopy for Electronic Transitions and Coordination Effects

Electronic spectroscopy investigates the transitions of electrons from lower to higher energy levels upon absorption of ultraviolet or visible light. wikipedia.org Molecules containing multiple bonds (π bonds) and atoms with non-bonding electron pairs (n electrons), such as the C=S and C=N groups and the nitrogen and sulfur atoms in this compound, are known as chromophores. These groups are responsible for the absorption of UV-Vis radiation. libretexts.org

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. khanacademy.org For this compound, the spectrum is expected to be characterized by two main types of transitions:

π → π* (pi to pi star) transitions: These involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. libretexts.org

n → π* (n to pi star) transitions: These occur when an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms) is promoted to a π* antibonding orbital. libretexts.org These transitions are of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. libretexts.orgkhanacademy.org

Upon coordination of this compound to a metal ion, the energies of its molecular orbitals are altered. This change in energy levels affects the electronic transitions, leading to shifts in the absorption bands in the UV-Vis spectrum. researchgate.net These shifts provide evidence of complex formation and can offer insights into the nature of the metal-ligand coordination. A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. The coordination of the thioamide sulfur and a hydrazine nitrogen to a metal center typically results in a bathochromic shift of the n → π* transition. nih.gov

Table 2: Representative UV-Vis Absorption Data for this compound (L) and a Hypothetical Metal Complex (ML₂)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
L~250~15,000π → π
L~330~800n → π
ML₂~265~28,000π → π* (shifted)
ML₂~355~1,200n → π* (shifted)
ML₂~450~250d-d transition / LMCT

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

To perform this analysis, a suitable single crystal of this compound or one of its metal complexes is required. researchgate.net The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data processing reveals the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the exact position of each atom within that unit. For this compound complexes, XRD confirms the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) and identifies which atoms of the ligand are bonded to the metal. researchgate.net

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

ParameterValue
Empirical FormulaC₄H₁₁N₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)10.21
c (Å)9.45
β (°)105.3
Volume (ų)795.2
Z (molecules/unit cell)4

Surface-Sensitive Spectroscopic Techniques

When this compound is used to modify a surface or when studying its solid-state complexes, surface-sensitive techniques are employed to probe the elemental composition and electronic states of the outmost atomic layers.

X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative technique that analyzes the elemental composition and the chemical and electronic state of the elements within the top 1-10 nm of a material's surface. brighton-science.com The sample is irradiated with X-rays, causing the emission of core-level electrons. youtube.com The kinetic energy of these electrons is measured, and from this, their binding energy is calculated. The binding energy is unique to each element and its chemical environment. For a surface functionalized with this compound, XPS can:

Confirm the presence of carbon, nitrogen, and sulfur.

Distinguish between different chemical states. For example, the N 1s spectrum could resolve signals from the different nitrogen atoms (amine, imine-like), and the S 2p spectrum would confirm the presence of the thioamide group.

Detect changes in binding energies upon coordination to a metal, providing evidence of metal-ligand bond formation. nih.gov

Table 4: Hypothetical XPS Binding Energies for Key Elements in this compound

Element (Core Level)Functional GroupBinding Energy (eV)
C 1sC-H / C-C~285.0
C 1sC-N~286.5
C 1sC=S~288.0
N 1sN-H / N-C~400.0
S 2pC=S~162.5

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is applicable only to species with unpaired electrons (paramagnetic species). Therefore, ESR is used to study complexes of this compound with paramagnetic metal ions, such as Cu(II), Mn(II), or Co(II). nih.govyoutube.com The technique provides detailed information about the electronic environment of the unpaired electron. The ESR spectrum of a copper(II) complex, for example, can reveal:

The geometry of the coordination sphere (e.g., tetragonal, distorted octahedral) from the g-values. nih.gov

The nature of the metal-ligand bond. Covalent character in the bond can be inferred from the g-values and hyperfine coupling constants.

The presence of an unpaired electron in a specific d-orbital of the metal ion. nih.gov

Table 5: Hypothetical ESR Spectral Parameters for a Cu(II)-n-Propylhydrazinecarbothioamide Complex

ParameterValueInterpretation
g∥2.25Indicates tetragonal geometry with the unpaired electron in the dx²-y² orbital.
g⊥2.06Indicates tetragonal geometry with the unpaired electron in the dx²-y² orbital.
A∥ (G)165Hyperfine coupling to the copper nucleus.

Advanced Applications of N Propylhydrazinecarbothioamide and Derivatives in Materials Science and Catalysis

Catalytic Applications of n-Propylhydrazinecarbothioamide Metal Complexes

The coordination of this compound and its derivatives to metal centers can generate complexes with significant catalytic prowess. These complexes have demonstrated utility in both homogeneous and heterogeneous catalysis, underscoring their versatility.

Role in Heterogeneous and Homogeneous Catalysis

Metal complexes of thiosemicarbazide (B42300) derivatives, such as this compound, are recognized for their catalytic applications. nih.govrroij.com These complexes can act as catalysts in a variety of chemical reactions, including oxidation and transfer hydrogenation. nih.gov The versatility of these metal complexes allows for the development of novel catalysts for a range of organic transformations. nih.govresearchgate.net The catalytic activity is often attributed to the ability of the ligand to stabilize the metal ion in different oxidation states, a crucial aspect for many catalytic cycles. researchgate.net The design of these complexes, including the choice of the metal and the specific substituents on the thiosemicarbazide backbone, allows for the fine-tuning of their catalytic properties. nih.gov

Electrocatalytic Activity, including Oxygen Reduction Reactions

An important area where derivatives of hydrazinecarbothioamide have shown promise is in electrocatalysis, particularly for the oxygen reduction reaction (ORR). This reaction is fundamental to the operation of fuel cells and metal-air batteries. While specific studies on this compound were not found, related thiosemicarbazone complexes have been investigated for their electrocatalytic properties. For instance, a cobalt(II) complex of a thiosemicarbazone derivative was utilized as an electrocatalyst for the oxidation of hydrazine (B178648). nih.govmdpi.com

The efficiency of ORR catalysts is often enhanced by doping carbon materials with heteroatoms like nitrogen. mdpi.comnih.gov Nitrogen-doped carbon materials can exhibit high ORR activity, with the type of nitrogen functionality (e.g., pyridinic, pyrrolic, graphitic) influencing the reaction pathway. mdpi.comresearchgate.net For example, graphitic nitrogen has been linked to a 2-electron ORR pathway to produce hydrogen peroxide, a valuable chemical. researchgate.netresearchgate.net The incorporation of metal complexes, potentially including those of this compound, onto such nitrogen-doped carbon supports could further enhance electrocatalytic performance by creating more active sites. mdpi.com

Catalysis in Hydrogen Production Processes

The quest for clean energy has spurred research into efficient catalysts for hydrogen production. Recent studies have highlighted the potential of thiosemicarbazone-based metal complexes in the hydrogen evolution reaction (HER). nih.gov A study published in 2025 detailed how cobalt and nickel complexes of thiosemicarbazones can act as catalysts for hydrogen production, with the reaction mechanism being influenced by the choice of proton source. nih.gov This demonstrates the importance of the entire catalytic system, including the ligand, metal, and reaction medium, in optimizing hydrogen evolution. nih.gov While this particular study did not involve this compound, the findings suggest that its metal complexes could also be viable candidates for this important application. Iridium complexes with specific ligands have also been shown to be active catalysts for hydrogenation reactions. google.com

Facilitation of Organic Transformations (e.g., C-H Activation, Borylations)

The development of new methods for organic synthesis is a continuous endeavor, and catalysis plays a central role. Metal complexes are instrumental in facilitating a wide range of organic transformations, including the activation of otherwise inert C-H bonds and borylation reactions. nih.gov Direct arylation through C-H bond activation is a powerful tool for creating π-conjugated molecules and polymers used in organic electronics. mdpi.com

Borylation reactions, which introduce boron-containing functional groups into organic molecules, are also of significant interest due to the versatility of the resulting organoboron compounds in subsequent cross-coupling reactions. rsc.orgnih.gov While direct evidence for the use of this compound complexes in these specific transformations is not prevalent in the reviewed literature, the fundamental principles of ligand design for catalytic applications suggest their potential. The ability of thiosemicarbazide-type ligands to stabilize transition metals makes their complexes candidates for exploration in these advanced catalytic processes. nih.govresearchgate.net

Innovations in Materials Science Utilizing this compound Derivatives

The unique properties of this compound and its derivatives extend beyond catalysis into the realm of materials science, where they serve as building blocks for functional materials and nanostructures.

Development of Functional Materials and Nanostructures

Thiosemicarbazide derivatives are valuable intermediates in the synthesis of a variety of bioactive and pharmaceutical materials. nih.govresearchgate.net Their utility also extends to the creation of functional materials with applications in diverse fields such as dyes, photography, and plastics. researchgate.net The ability of these molecules to form stable metal complexes is a key feature that can be exploited in the design of new materials. researchgate.net The resulting metal-organic frameworks or coordination polymers can exhibit interesting properties, such as nonlinear optics (NLO), making them potentially useful in future technologies. researchgate.net

The development of nanostructures is another area where these compounds could find application. By carefully controlling the reaction conditions, it is possible to direct the self-assembly of metal complexes of thiosemicarbazide derivatives into specific nanoscale architectures. These nanostructures could possess unique optical, electronic, or catalytic properties arising from their size and morphology. While the direct use of this compound in creating nanostructures is an area requiring further exploration, the foundational chemistry of thiosemicarbazones provides a strong basis for such investigations. researchgate.net

Corrosion Inhibition Properties in Various Environments

Derivatives of hydrazinecarbothioamide, such as this compound, are recognized as highly effective corrosion inhibitors, particularly for metals like steel, aluminum, and copper in aggressive acidic environments. researchgate.netijcsi.pro The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net

The mechanism of inhibition is attributed to the presence of multiple adsorption centers: the sulfur and nitrogen atoms, which have lone pairs of electrons, and in some derivatives, delocalized π-electrons from aromatic rings. researchgate.net These features facilitate strong adsorption onto the metal surface through the interaction with vacant d-orbitals of the metal atoms. researchgate.net Thiosemicarbazide derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov

The effectiveness of these inhibitors is influenced by their concentration, the temperature, and the specific corrosive environment. researchgate.netelectrochemsci.org Research has shown that increasing the inhibitor concentration generally leads to a higher inhibition efficiency, as more molecules are available to cover the metal surface. researchgate.netelectrochemsci.org The adsorption of these compounds on steel surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. researchgate.netnih.gov

Detailed research findings have quantified the effectiveness of various thiosemicarbazide derivatives. For instance, a Schiff base derivative, 2-(1-methyl-4-((E)-(2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-ylidene)-hydrazinecarbothioamide (HCB), demonstrated an inhibition efficiency of up to 96.5% for mild steel in 1.0 M HCl at a concentration of 5.0 mM. nih.gov Another novel pyrazole (B372694) derivative showed a high inhibition efficiency of 90.2% at a lower concentration of 1 mM for C38 steel in 1 M HCl. nih.gov The stability of these inhibitors can vary with temperature; while some maintain high efficiency at elevated temperatures, others may experience desorption, leading to reduced performance. electrochemsci.orgmdpi.com

Corrosion Inhibition Efficiency of Thiosemicarbazide Derivatives

DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
HCB DerivativeMild Steel1.0 M HCl5.0 mM96.5 nih.gov
MPAPB DerivativeC38 Steel1 M HCl1.0 mM90.2 nih.gov
MAPEIN80 Steel15% HCl5.0 mM>90 mdpi.com
OHEIN80 Steel15% HCl5.0 mM>90 mdpi.com
N-phenylhydrazine-1,2-dicarbothioamideMild Steel1 M HClOptimal>95 electrochemsci.org

Chemo-sensing Capabilities for Metal Ions and Small Molecules

The structural framework of this compound and its derivatives, featuring electron-donating sulfur and nitrogen atoms (–C=S, –NH), makes them excellent candidates for designing chemosensors. dergipark.org.trmdpi.com These compounds can act as ligands, selectively binding to specific metal ions or anions. This binding event triggers a detectable signal, most commonly a change in color (colorimetric sensor) or fluorescence intensity (fluorometric sensor). mdpi.comnih.gov

The thioamide group is a strong coordinator for various metal ions, and its incorporation into sensor molecules enhances the binding affinity, particularly with transition and heavy metals. dergipark.org.trmdpi.com Upon complexation with a metal ion, the electronic properties of the molecule are altered, leading to a shift in its absorption or emission spectrum. Many derivatives function as "on-off" fluorescent sensors, where the fluorescence is quenched upon binding to a paramagnetic ion like Fe³⁺ or Hg²⁺. mdpi.commdpi.com Conversely, "off-on" sensors can be designed where binding restricts molecular vibrations, leading to an enhancement of fluorescence. nih.gov

Research has demonstrated the high selectivity and sensitivity of these chemosensors. For example, a thiosemicarbazide derivative was developed for the selective detection of Fe³⁺ ions, exhibiting a linear response in the concentration range of 0.5 to 5.5 mg/L. dergipark.org.tr Another sensor showed high selectivity for Hg²⁺, with a distinct color change from pale green to bright yellow and a very low detection limit of 0.44 x 10⁻⁸ M. mdpi.com Thiourea-based receptors, which share the key functional group, have also been successfully used for sensing anions like fluoride, sulfate, and phosphate (B84403) through hydrogen bonding interactions. nih.gov

Chemosensing Performance of Thiosemicarbazide/Thiourea Derivatives

Derivative TypeTarget AnalyteSensing MechanismLimit of Detection (LOD)Reference
4-tert-Butylbenzoic hydrazide derivativeFe³⁺Fluorometric0.07 mg/L dergipark.org.trdergipark.org.tr
Naphthaldehyde-based derivativeHg²⁺Fluorescent "on-off"0.44 x 10⁻⁸ M mdpi.com
Pyridine-based derivativePb²⁺Fluorometric2.31 x 10⁻⁶ M mdpi.com
UiO-66-N-Py MOFFe³⁺Fluorescence Quenching0.19 μM (10 ppb) mdpi.com
UiO-66-N-Py MOFPyrophosphate (PPi)Sequential Fluorescence Recovery0.3 μM (50 ppb) mdpi.com

Properties as Non-linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are crucial for modern technologies like optical computing, data storage, and frequency conversion. lew.roacs.org Thiosemicarbazide derivatives, particularly those modified to form Schiff bases or semiorganic crystals, have emerged as a promising class of NLO materials. acs.orgsphinxsai.com Their NLO response arises from intramolecular charge transfer (ICT) within molecules that typically possess an electron donor group, an electron acceptor group, and a π-conjugated system that connects them. lew.ronih.gov

The hydrazinecarbothioamide moiety can be readily incorporated into larger conjugated systems. By reacting it with various aldehydes or ketones, Schiff base ligands are formed, which often exhibit enhanced NLO properties. researchgate.netresearchgate.net The formation of semiorganic crystals, where the organic thiosemicarbazide molecule is combined with an inorganic component (like an acid), is another effective strategy to create NLO materials with high thermal stability and desirable crystal structures. nih.govresearchgate.net

The NLO efficiency is often evaluated by measuring the second harmonic generation (SHG) capability relative to a standard material like potassium dihydrogen orthophosphate (KDP). nih.gov Studies have shown that thiosemicarbazide-based materials can exhibit significantly higher SHG efficiencies. For instance, Thiosemicarbazide hydrochloride (TSCHCL) was found to have an SHG efficiency approximately 1.5 times that of KDP. nih.govresearchgate.net Other derivatives, such as thiosemicarbazone of benzaldehyde, have shown even greater potential, with an SHG efficiency about 5.1 times higher than KDP. sphinxsai.com Theoretical calculations of properties like the first hyperpolarizability (βtot) also confirm the potential of these molecules for NLO applications. lew.roacs.org

NLO Properties of Thiosemicarbazide-Based Materials

MaterialMaterial TypeNLO PropertyValue (relative to KDP)Reference
Thiosemicarbazide hydrochloride (TSCHCL)Semiorganic CrystalSHG Efficiency~1.5 times KDP nih.govresearchgate.net
Thiosemicarbazone of benzophenoneOrganic CrystalSHG Efficiency~2.8 times KDP sphinxsai.com
Thiosemicarbazone of benzaldehydeOrganic CrystalSHG Efficiency~5.1 times KDP sphinxsai.com

Analytical Chemistry Implementations (beyond characterization methods)

Beyond their use in qualitative sensing, the unique interactions of this compound and its derivatives with ions are being implemented in quantitative analytical methods. dergipark.org.tracs.org The high selectivity and sensitivity of these compounds allow for the development of simple, cost-effective, and efficient analytical techniques such as spectrofluorimetry and voltammetry for the determination of specific analytes in complex samples. dergipark.org.trdergipark.org.tr

A spectrofluorimetric method was developed to determine Fe(III) ions in a sand-soil reference material using a specific thiosemicarbazide derivative as the analytical ligand. dergipark.org.tr The method demonstrated excellent performance with a low detection limit of 0.07 mg/L and a quantification limit of 0.214 mg/L within a linear range of 0.5–5.5 mg/L. dergipark.org.tr This highlights the practical applicability of these compounds for environmental monitoring.

In the field of electrochemistry, hydrazinecarbothioamide derivatives have been used to modify electrodes for the voltammetric determination of analytes. For example, a carbon paste electrode modified with a novel 2-(4-Oxo-3-phenyl-3,4-dihydro-quinazolinyl)-N'-phenyl-hydrazinecarbothioamide and carbon nanotubes was used for the nanomolar and selective determination of epinephrine. acs.org Another study detailed a modified electrode for the sensitive detection of hydrazine in various water samples, demonstrating the versatility of these compounds in creating new analytical tools. acs.org These applications showcase the transition of thiosemicarbazide derivatives from simple chemical curiosities to robust components in analytical chemistry.

Analytical Parameters for Methods Using Thiosemicarbazide Derivatives

Analytical MethodAnalyteLinear RangeLimit of Detection (LOD)Sample MatrixReference
SpectrofluorimetryFe(III)0.5 - 5.5 mg/L0.07 mg/LSand-soil reference material dergipark.org.trdergipark.org.tr
VoltammetryEpinephrineNot SpecifiedNanomolar levelPharmaceutical/Biological acs.org
VoltammetryHydrazineNot SpecifiedNot SpecifiedWater samples acs.org

Q & A

Q. What are the optimal synthetic routes for preparing n-propylhydrazinecarbothioamide derivatives, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves condensation of n-propylhydrazine with substituted isothiocyanates or thiourea derivatives. Key steps include:
  • Step 1 : Formation of the hydrazinecarbothioamide backbone via nucleophilic addition under basic conditions (e.g., DBU as a catalyst) .
  • Step 2 : Introduction of functional groups (e.g., nitro, chloro) using electrophilic aromatic substitution or coupling reactions .
  • Critical Parameters : Temperature control (0–5°C for exothermic steps), solvent selection (ethanol or DCM for solubility), and purification via column chromatography .
  • Table 1 : Common reagents and yields for derivatives:
DerivativeReagentYield (%)Purity (HPLC)
H4 (nitro)4-Nitrobenzoyl chloride78≥98%
H5 (chloro)4-Chlorophenyl isothiocyanate82≥97%

Q. How can spectroscopic techniques (FT-IR, NMR) be employed to confirm the structure of this compound derivatives?

  • Methodological Answer :
  • FT-IR : Identify characteristic peaks:
  • NH stretches : Broad bands at 3200–3270 cm⁻¹ (amide/hydrazine NH) .
  • C=S vibration : Sharp absorption at 1175–1185 cm⁻¹ .
  • ¹H NMR : Key signals include:
  • Hydrazine NH protons: δ 9.8–10.2 ppm (exchangeable).
  • Aromatic protons: δ 6.8–8.2 ppm (dependent on substituents) .
  • Validation : Cross-check with computational simulations (e.g., DFT for vibrational modes) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Anticancer Screening : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing : Agar diffusion assays (MIC values) for bacterial/fungal strains .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance bioactivity .

Advanced Research Questions

Q. How do this compound derivatives coordinate with transition metals, and what spectroscopic methods validate these complexes?

  • Methodological Answer :
  • Ligand Design : The carbothioamide group acts as a bidentate ligand, binding via sulfur and hydrazine nitrogen.
  • Complex Synthesis : React with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol under reflux .
  • Validation Techniques :
  • UV-Vis : d-d transitions (e.g., Cu²⁺ complexes show λmax ~600–700 nm).
  • EPR : Detect paramagnetic species (e.g., Cu²⁺ g-values) .

Q. What computational strategies (e.g., DFT, molecular docking) elucidate the reactivity and pharmacological potential of these derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity .
  • Docking Studies : Target enzymes (e.g., topoisomerase II) using AutoDock Vina. Key interactions: hydrogen bonding with C=S and π-π stacking .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data across studies?

  • Methodological Answer :
  • Case Study : Discrepancies in FT-IR C=S peak positions (1177–1182 cm⁻¹ vs. 1150–1165 cm⁻¹) may arise from solvent polarity or crystallinity. Validate via:
  • Solid-state vs. solution spectroscopy .
  • X-ray crystallography for unambiguous bond-length confirmation .
  • Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, incubation time) .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Methodological Answer :
  • Scale-Up Issues : Byproduct formation (e.g., disulfides) due to prolonged reaction times.
  • Solutions :
  • Use flow chemistry for controlled mixing and reduced side reactions .
  • Monitor purity via HPLC with C18 columns (retention time ~12–15 min) .

Q. How do structural modifications (e.g., fluorophenyl substitution) impact the stability and pharmacokinetics of these compounds?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS analysis. Fluorine substituents enhance metabolic stability .
  • ADMET Profiling :
  • Lipophilicity : LogP values (e.g., 2.1–3.5) via shake-flask method.
  • Plasma Protein Binding : Equilibrium dialysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.